tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate
Overview
Description
tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate is a versatile chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a fluoro-nitrophenyl group and a tert-butyl carbamate group. It finds applications in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butylpiperidin-4-ylcarbamate with 4-fluorobenzoic acid. The reaction is carried out in the presence of coupling agents such as 2-(7-azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine in dichloromethane at room temperature . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological processes and as a potential probe for biological assays.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and technologies.
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
Uniqueness
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USELACXHOHHFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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